

# Solubility of 2-Nitrosopyridine in Common Organic Solvents: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Nitrosopyridine

Cat. No.: B15602172

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## Introduction

**2-Nitrosopyridine** is a heterocyclic compound with applications in organic synthesis, particularly as a dienophile in Diels-Alder reactions and in the synthesis of certain antibiotics. A thorough understanding of its solubility in various organic solvents is fundamental for its effective use in reaction design, purification, formulation, and analytical method development. The polarity imparted by the pyridine nitrogen and the nitroso group, juxtaposed with the aromatic ring, results in a nuanced solubility profile. A notable characteristic of **2-nitrosopyridine** in solution is its existence in a monomer-dimer equilibrium, which can be influenced by the solvent environment.<sup>[1]</sup> This guide provides a consolidated overview of the available quantitative solubility data for **2-Nitrosopyridine**, alongside detailed experimental protocols for its determination.

## Quantitative Solubility Data

The publicly available quantitative solubility data for **2-Nitrosopyridine** in common organic solvents is limited. The following table summarizes the available information. It is important to note that for many common organic solvents, specific solubility data has not been found in readily accessible literature.

Solvent	Chemical Formula	Molar Mass ( g/mol )	Temperature (°C)	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> OS	78.13	Not Specified	≥ 30 mg/mL	-
Dimethyl Sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> OS	78.13	Not Specified	100 mg/mL	Ultrasonic assistance may be required. <a href="#">[2]</a>
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	-	-	Not Specified	≥ 2.5 mg/mL	This is a complex solvent system often used in biological assays. <a href="#">[3]</a>
10% DMSO / 90% (20% SBE-β-CD in Saline)	-	-	Not Specified	≥ 2.5 mg/mL	Another complex solvent system for biological applications. <a href="#">[3]</a>
Methanol	CH <sub>4</sub> O	32.04	Not Specified	Data not available	-
Ethanol	C <sub>2</sub> H <sub>6</sub> O	46.07	Not Specified	Data not available	-
Acetone	C <sub>3</sub> H <sub>6</sub> O	58.08	Not Specified	Data not available	-
Acetonitrile	C <sub>2</sub> H <sub>3</sub> N	41.05	Not Specified	Data not available	-

Chloroform	CHCl <sub>3</sub>	119.38	Not Specified	Data not available	-
Toluene	C <sub>7</sub> H <sub>8</sub>	92.14	Not Specified	Data not available	-

## Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following experimental protocols, based on the widely accepted isothermal shake-flask method, can be employed to determine the solubility of **2-Nitrosopyridine**.

### Gravimetric Method

This method is a reliable and straightforward approach for determining solubility.

#### 1.1. Materials and Equipment:

- **2-Nitrosopyridine** (high purity)
- Selected organic solvents (analytical grade)
- Thermostatic shaker bath or incubator
- Calibrated thermometer
- Analytical balance
- Vials or flasks with airtight seals
- Syringe filters (e.g., 0.45 µm PTFE)
- Pre-weighed evaporation dishes or vials

#### 1.2. Procedure:

- **Sample Preparation:** Add an excess amount of **2-Nitrosopyridine** to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of

undissolved solid is crucial to ensure saturation.

- **Equilibration:** Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
- **Phase Separation:** After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the excess solid to sediment.
- **Sample Withdrawal and Filtration:** Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed container. This step should be performed quickly to minimize temperature fluctuations and solvent evaporation.
- **Solvent Evaporation:** Place the container with the filtered saturated solution in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of **2-Nitrosopyridine** to evaporate the solvent completely.
- **Mass Determination:** Once the solvent has fully evaporated, cool the container in a desiccator and weigh it on an analytical balance. The difference between the final and initial mass of the container corresponds to the mass of the dissolved **2-Nitrosopyridine**.
- **Calculation of Solubility:** The solubility can then be calculated in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

## UV-Visible Spectrophotometry Method

This method is suitable if **2-Nitrosopyridine** exhibits sufficient absorbance in the UV-Vis range and the chosen solvent is transparent in that region.

### 2.1. Additional Materials:

- UV-Vis spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes

## 2.2. Procedure:

- Preparation of a Calibration Curve:
  - Prepare a stock solution of **2-Nitrosopyridine** of a known concentration in the chosen organic solvent.
  - Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.
  - Measure the absorbance of each standard solution at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for **2-Nitrosopyridine**.
  - Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
- Preparation and Analysis of the Saturated Solution:
  - Prepare a saturated solution of **2-Nitrosopyridine** in the organic solvent as described in the gravimetric method (steps 1.1 to 1.3).
  - Carefully withdraw a known volume of the clear, filtered supernatant.
  - Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
  - Measure the absorbance of the diluted solution at  $\lambda_{\text{max}}$ .
- Calculation of Solubility:
  - Determine the concentration of the diluted solution from the calibration curve.
  - Calculate the concentration of the original saturated solution by accounting for the dilution factor.

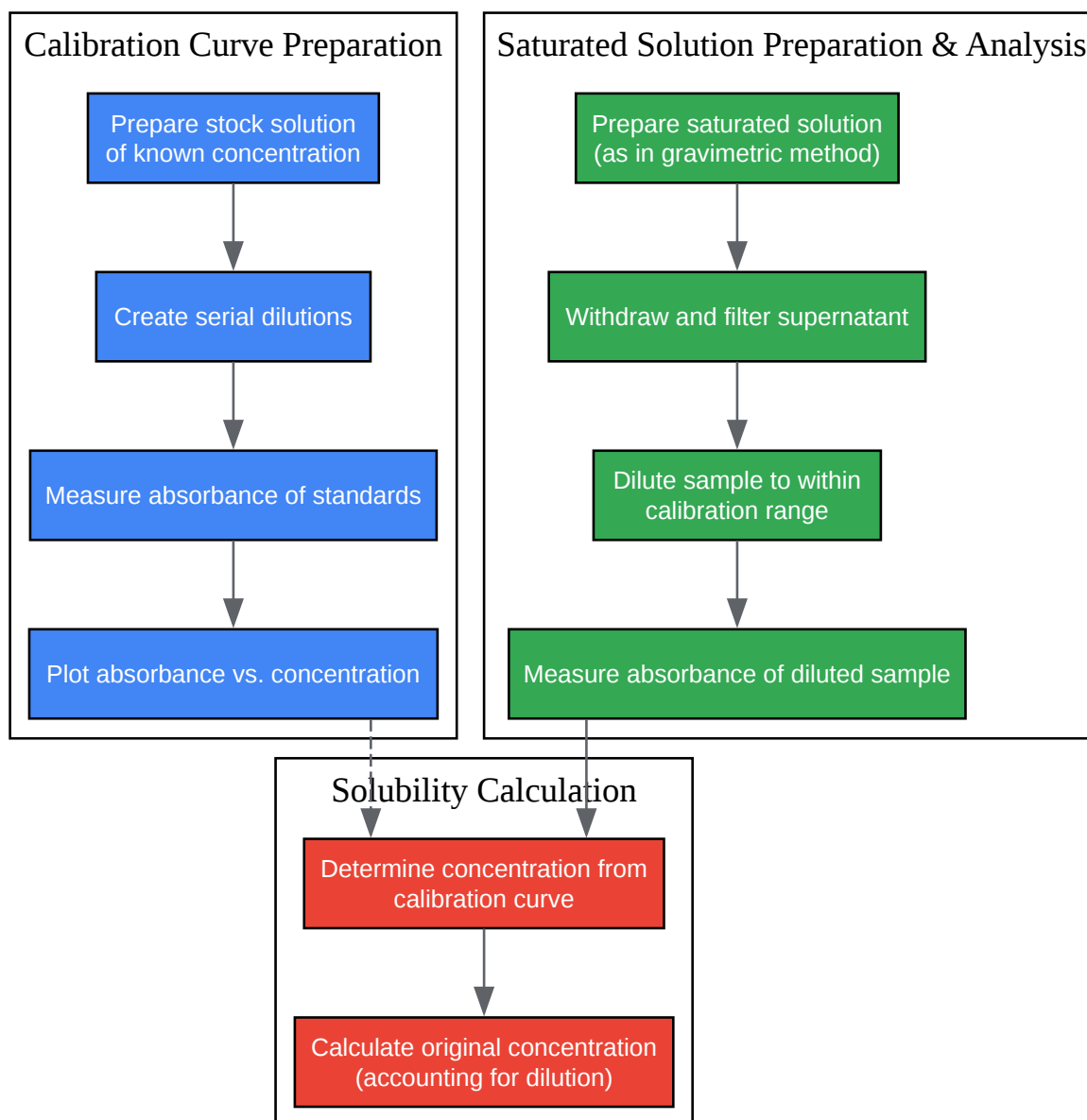
## Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.



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**Caption:** Experimental workflow for the gravimetric determination of solubility.



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**Caption:** Experimental workflow for solubility determination by UV-Visible Spectrophotometry.

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## References

- 1. The solid- and solution-state structures of 2-nitrosopyridine and its 3- and 4-methyl derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- To cite this document: BenchChem. [Solubility of 2-Nitrosopyridine in Common Organic Solvents: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602172#solubility-of-2-nitrosopyridine-in-common-organic-solvents]

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